Chemical structure and physicochemical properties of cinnoline-3-carboxylic acid
Chemical structure and physicochemical properties of cinnoline-3-carboxylic acid
An In-Depth Technical Guide to the Chemical and Physicochemical Properties of Cinnoline-3-Carboxylic Acid
This guide provides a comprehensive technical overview of cinnoline-3-carboxylic acid, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, and synthetic pathways. The narrative emphasizes the causal relationships behind its chemical behavior and provides validated insights grounded in established scientific literature.
Introduction: The Significance of the Cinnoline Scaffold
Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle structurally isomeric with quinoline and isoquinoline. This scaffold is of considerable interest in medicinal chemistry, as its derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties.[1][2] Cinnoline-3-carboxylic acid serves not only as a molecule of interest for its potential bioactivity but also as a critical building block in the synthesis of more complex, pharmacologically potent agents.[3] Understanding its fundamental chemical and physical properties is therefore essential for its effective application in research and development.
Chemical Structure and Electronic Profile
The foundational structure of cinnoline-3-carboxylic acid consists of a fused benzene and pyridazine ring. The key structural features include:
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Aromatic System: The fused rings create a planar, electron-delocalized π-system.
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Nitrogen Heteroatoms: Two adjacent nitrogen atoms are present at positions 1 and 2 of the heterocyclic ring. These atoms are electronegative and act as electron-withdrawing groups, influencing the electron density distribution across the entire ring system.
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Carboxylic Acid Group: A carboxyl (-COOH) group is substituted at the 3-position. This group is also strongly electron-withdrawing and is the primary site of acidic behavior.
The interplay between the electron-withdrawing nature of the diazine ring and the carboxyl group significantly impacts the molecule's reactivity and physicochemical properties, particularly its acidity and susceptibility to nucleophilic substitution.
Caption: Generalized workflow for the synthesis of cinnoline-3-carboxylic acid.
The carboxylic acid group provides a reactive handle for further derivatization, such as the formation of esters, amides, and acid chlorides, enabling its use as a versatile synthetic intermediate. [4]
Experimental Protocol: Synthesis of 4-Hydroxycinnoline-3-carboxylic Acid
This protocol describes a representative synthesis of a key precursor based on the principles of the Richter reaction. [5][6] Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a certified laboratory setting with appropriate safety precautions.
Materials:
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o-Aminophenylpropiolic acid
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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Deionized water
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Ice
Procedure:
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Diazotization:
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Suspend o-aminophenylpropiolic acid (1.0 eq) in a solution of concentrated HCl and water at 0-5 °C in an ice bath.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
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Stir the mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt intermediate occurs during this step.
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Cyclization:
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Slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C.
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Maintain this temperature for 1-2 hours. During this time, intramolecular cyclization occurs with the evolution of gas. A precipitate should form.
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Isolation and Purification:
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Cool the reaction mixture to room temperature and then further in an ice bath.
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold deionized water to remove residual acid and salts.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 4-hydroxycinnoline-3-carboxylic acid.
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Characterization:
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Confirm the identity and purity of the product using techniques such as Melting Point determination, IR spectroscopy, and NMR spectroscopy, comparing the results to literature values or expected data.
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Conclusion
Cinnoline-3-carboxylic acid is a structurally important molecule with well-defined physicochemical properties dictated by its heterocyclic aromatic nature and the presence of a key carboxylic acid functional group. Its predictable acidity, distinct spectroscopic signatures, and established synthetic routes make it a valuable compound for both fundamental chemical research and as a scaffold in the development of new therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently work with and exploit the chemical potential of this versatile molecule.
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